molecular formula C21H24N6 B8196411 1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)

Cat. No. B8196411
M. Wt: 360.5 g/mol
InChI Key: CUDJQSYCKFFLRN-UHFFFAOYSA-N
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Description

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) is a useful research compound. Its molecular formula is C21H24N6 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis : It's a catalyst in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) with excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).

  • Sensing Material : Serves as a multi-functional luminescent sensing material for selective and recyclable sensing of nitrobenzene, Fe3+ ion, and HSO4− through fluorescence quenching detection (Wang et al., 2018).

  • Molecular Platforms : Used as platforms in designing artificial receptors, particularly tripodal 1,3,5-tris(2-methylenemalonic acid)-2,4,6-triethyllbenzene derivatives (Ma Ming, 2011).

  • Synthesis of Macrobicycles : Tris(pyrazol-1-yl)methane and -ethane chelate derivatives aid in preparing sterically hindered chelating macrobicycles (Wang, Michelin, & Chambron, 2009).

  • Structural Insights : Provides insights into molecular structure and NMR assignments, especially 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (Sun et al., 2000).

  • Anion Receptor : Acts as an anion receptor for Cl, Br, and I anions in CD3CN through electrostatic interactions and CH (Sato, Arai, & Yamagishi, 1999).

  • Characterization of Molecules : Facilitates the synthesis and characterization of complex molecules, such as 1,3,5-Tris-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl-benzene (Veettil & Haridas, 2009).

  • Preparation of Complexes : Used in preparing allylpalladium(II) complexes with significant allyl rotation processes (Guerrero et al., 2004).

  • Cation Selectivity : Exhibits selectivity for mono and divalent cations in ionophores based on tripodal thiazole derivatives on a benzene scaffold (Kim et al., 2007).

  • Antioxidant Synthesis : Involved in the synthesis of Antioxidant-330 with good yield under specific catalysis (Hong & Yuan, 2010).

properties

IUPAC Name

1-[[2,4,6-trimethyl-3,5-bis(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-16-19(13-25-10-4-7-22-25)17(2)21(15-27-12-6-9-24-27)18(3)20(16)14-26-11-5-8-23-26/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDJQSYCKFFLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CN2C=CC=N2)C)CN3C=CC=N3)C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)
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1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)
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1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)
Reactant of Route 6
1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)

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